![molecular formula C15H23NO2 B14676956 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol CAS No. 38906-63-7](/img/structure/B14676956.png)
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a propanoid chain. This specific compound is notable for its structural complexity, which includes a methoxyphenyl group and a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol typically involves multiple steps. One common method starts with the bromination of 1-(4-methoxyphenyl)propan-1-one to form 2-bromo-1-(4-methoxyphenyl)propan-1-one. This intermediate is then reacted with methylamine to produce 1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol. The final step involves a reaction with potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents, as well as controlled temperature and pressure conditions. The purification process often involves recrystallization from optimized solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets. It has been found to inhibit serotonin and norepinephrine transporters, which can affect neurotransmitter levels in the brain. This makes it a compound of interest in the study of neurological and psychiatric conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methedrone: A structurally similar compound with a methoxyphenyl group and a pyrrolidine ring.
Mephedrone: Similar in structure but lacks the methoxy group.
Uniqueness
3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds .
Propriétés
Numéro CAS |
38906-63-7 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-16-9-8-15(12-16,7-4-10-17)13-5-3-6-14(11-13)18-2/h3,5-6,11,17H,4,7-10,12H2,1-2H3 |
Clé InChI |
GOJYTJGYCNZGIX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)(CCCO)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


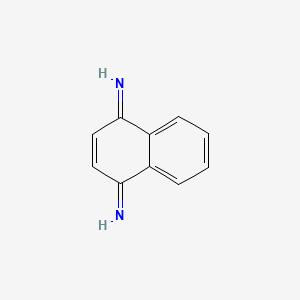
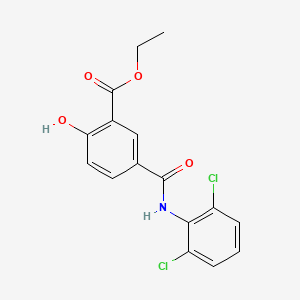
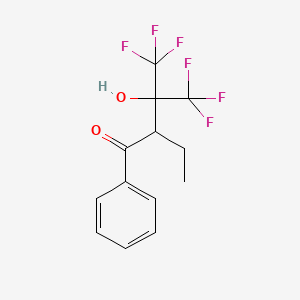
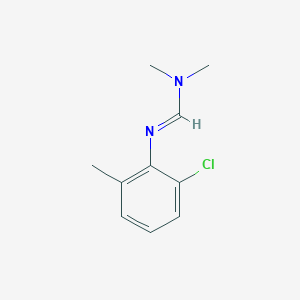
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
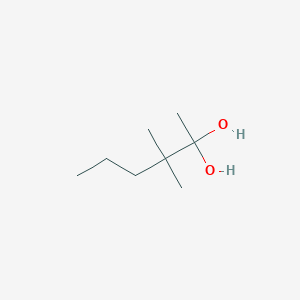
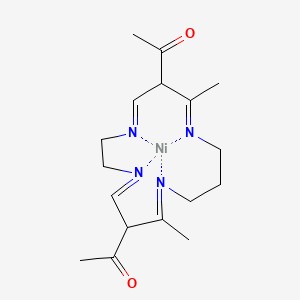
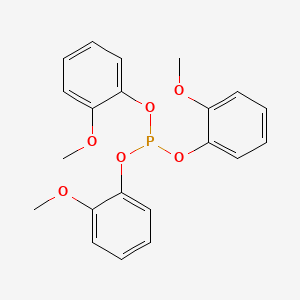
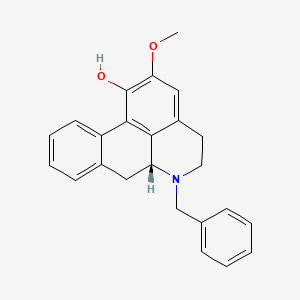
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
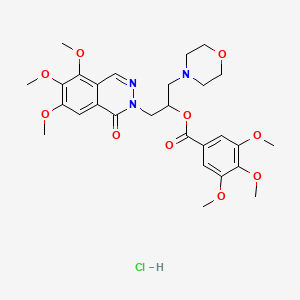
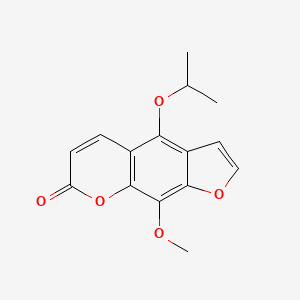
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
